1-Chloro-2,5,8,11-tetraoxadodecane
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Overview
Description
1-Chloro-2,5,8,11-tetraoxadodecane is a chemical compound with the molecular formula C8H17ClO4. It is a derivative of tetraoxadodecane, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its unique structure, which includes multiple ether linkages, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,5,8,11-tetraoxadodecane can be synthesized through the chlorination of 2,5,8,11-tetraoxadodecane. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding the parent tetraoxadodecane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Produces substituted tetraoxadodecanes with various functional groups.
Oxidation: Yields carbonyl compounds such as aldehydes or ketones.
Reduction: Results in the formation of tetraoxadodecane.
Scientific Research Applications
1-Chloro-2,5,8,11-tetraoxadodecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biological oxidation and reduction processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1-chloro-2,5,8,11-tetraoxadodecane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various chemical syntheses to introduce different functional groups into the molecule. The ether linkages in the compound also contribute to its stability and reactivity in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxadodecane: The parent compound without the chlorine atom.
Triethylene Glycol Dimethyl Ether: A similar compound with ether linkages but without the chlorine atom.
1,2-Bis(2-methoxyethoxy)ethane: Another compound with similar ether linkages but different substituents.
Uniqueness
1-Chloro-2,5,8,11-tetraoxadodecane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
Molecular Formula |
C8H17ClO4 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-[2-[2-(chloromethoxy)ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C8H17ClO4/c1-10-2-3-11-4-5-12-6-7-13-8-9/h2-8H2,1H3 |
InChI Key |
WBVBWMGYQCRCSV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCl |
Origin of Product |
United States |
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